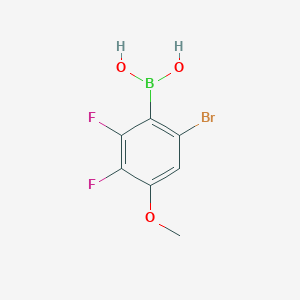

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

Overview

Description

Chemical Reactions Analysis

The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been developed .Scientific Research Applications

Synthesis of Complex Molecules

- The compound has been used in the synthesis of tetraarylpentaborates through the reaction with an aryloxorhodium complex, demonstrating its utility in forming cationic rhodium complexes with new tetraarylpentaborates. This process highlights its role in synthesizing complex organometallic structures which are characterized and further undergo hydrolysis, showcasing its versatility in organic synthesis (Nishihara, Nara, & Osakada, 2002).

DNA Binding Studies

- It has been used in the synthesis of Adapalene®, a synthetic aromatic retinoid specific for RARβ and RARγ receptors. This involved Pd/C-mediated Suzuki coupling, showcasing the compound's utility in synthesizing biologically active molecules. The study also explored the DNA binding of these molecules, providing insights into the interaction of synthetic compounds with genetic material, which could be pivotal for drug design and molecular biology research (Milanese et al., 2011).

Fluorescence Quenching Studies

- In a study on fluorescence quenching, boronic acid derivatives, including those similar to (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid, were examined for their interactions with aniline in alcohols. This research provides insights into the photophysical properties of boronic acid derivatives, which could have implications for their use in sensing applications or material sciences (Geethanjali et al., 2015).

Protective Group Chemistry

- The development of new boronic acid protecting groups for diols, such as 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), demonstrates the utility of boronic acids in synthetic chemistry. Both protection and deprotection can be accomplished under mild conditions, highlighting the role of boronic acids in facilitating synthetic transformations (Yan, Jin, & Wang, 2005).

Crystal Engineering and Molecular Structure

- The synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline reveal its structural properties and potential applications in constructing glucose sensing materials. This underscores the importance of boronic acids in developing sensors and materials for biomedical applications (Das et al., 2003).

Mechanism of Action

Target of Action

The primary target of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which may contribute to their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .

Biochemical Analysis

Biochemical Properties

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with enzymes such as palladium complexes, which catalyze the transmetalation step in the coupling reaction . Additionally, the presence of the methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins This can impact cell cycle regulation, apoptosis, and other cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in Suzuki-Miyaura coupling . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . This degradation can affect its reactivity and interaction with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it can inhibit enzymes involved in the degradation of specific metabolites, leading to altered metabolic profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be actively transported into cells via specific transporters, and its distribution can be affected by binding to intracellular proteins. This can lead to its accumulation in certain cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interaction with cellular machinery. This localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.

Properties

IUPAC Name |

(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLXLYNLAGWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

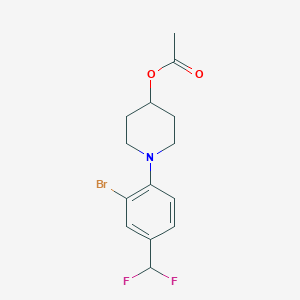

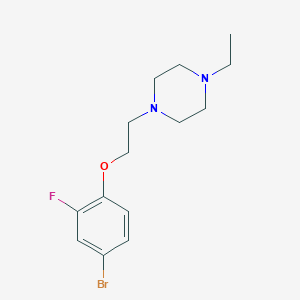

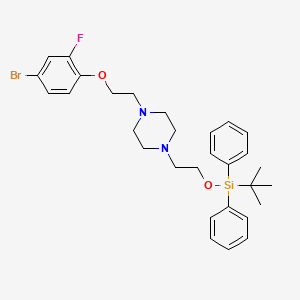

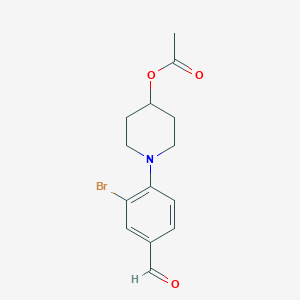

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)

![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)